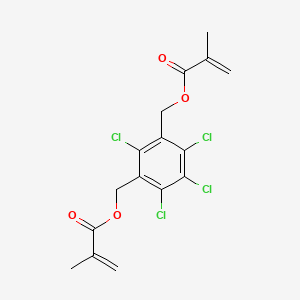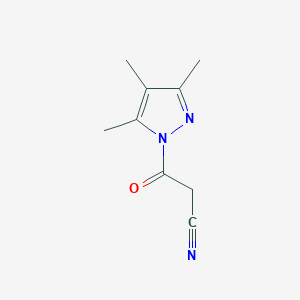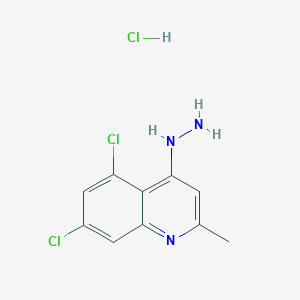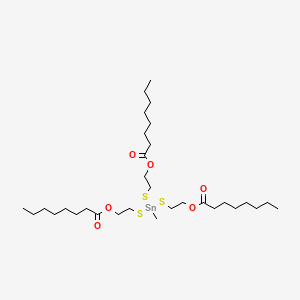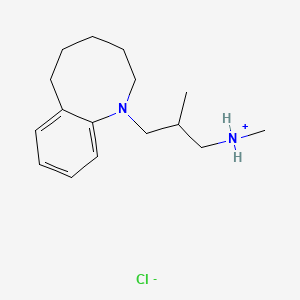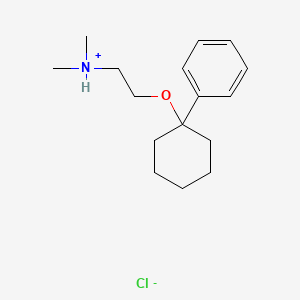
N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride is a chemical compound with the molecular formula C16H26ClNO. It is known for its unique structure, which includes a phenylcyclohexyl group attached to an azanium chloride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride typically involves the reaction of dimethylamine with 2-(1-phenylcyclohexyl)oxyethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]amine hydrochloride
- N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride
- Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride J.L. 1297
Uniqueness
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride stands out due to its unique combination of a phenylcyclohexyl group and an azanium chloride moiety. This structure imparts distinctive chemical properties, making it valuable in various research applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity .
Properties
CAS No. |
108982-92-9 |
|---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-17(2)13-14-18-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H |
InChI Key |
NHJVYTOUMXUNKC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1(CCCCC1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



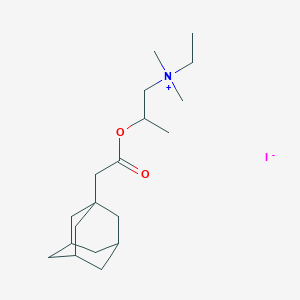

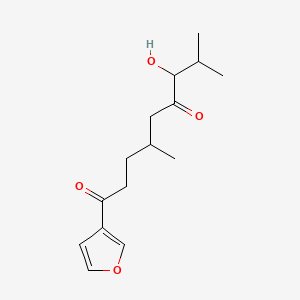
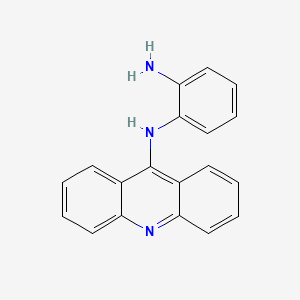
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
